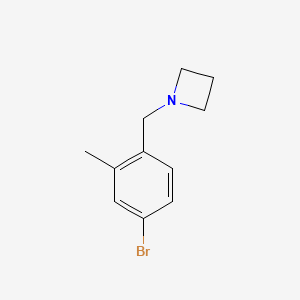

1-(4-Bromo-2-methylbenzyl)azetidine

描述

属性

分子式 |

C11H14BrN |

|---|---|

分子量 |

240.14 g/mol |

IUPAC 名称 |

1-[(4-bromo-2-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14BrN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI 键 |

BCSIZKPIKRFVSI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Br)CN2CCC2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Azetidine Ring Systems and N Benzyl Derivatives

Cyclization Strategies for Azetidine (B1206935) Construction

The formation of the azetidine ring is often achieved through intramolecular cyclization, a process that can be categorized based on the nature of the bond-forming reaction. Key strategies include intramolecular nucleophilic substitution and reductive cyclizations.

Intramolecular Nucleophilic Substitution Reactions in β-Amino Alcohol and γ-Haloamine Precursors

One of the most common and direct methods for azetidine synthesis involves the intramolecular nucleophilic attack of a nitrogen atom on an electrophilic carbon center, leading to ring closure. nih.govnih.gov This approach typically utilizes precursors such as β-amino alcohols and γ-haloamines, where the nitrogen and the reactive carbon are separated by a three-atom tether.

In many instances, the cyclization of γ-haloamines or derivatives of β-amino alcohols is promoted by a base. rsc.orgclockss.org The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the subsequent intramolecular SN2 reaction. For example, the treatment of γ-amino alcohols with tosyl chloride in the presence of a base can lead to the in situ formation of a tosylate, which is then displaced by the amino group to form the azetidine ring. rsc.org

A notable application of base-promoted cyclization is in the synthesis of N-Boc-2-azetidine carboxylic acid from N-(ω-chloroethyl)-Boc-glycine using a strong base like lithium diisopropylamide (LDA). clockss.org Similarly, sodium hexamethyldisilazide (NaHMDS) has been employed to effect the ring closure of chloroethylamines to yield azetidine derivatives. clockss.org The choice of base is critical and can influence the reaction's efficiency and selectivity.

| Precursor Type | Base | Resulting Azetidine |

| γ-Haloamine | Sodium Hexamethyldisilazide (NaHMDS) | Substituted Azetidine |

| N-(ω-chloroethyl)-Boc-glycine | Lithium Diisopropylamide (LDA) | N-Boc-protected azetidine-2-carboxylic acid |

| γ-Amino alcohol (with TsCl) | Amine Base | N-Tosyl Azetidine |

This table summarizes examples of base-promoted cyclizations for azetidine synthesis.

Electrophilic cyclization strategies involve the activation of a double bond by an electrophile, followed by the intramolecular attack of a nitrogen nucleophile. For instance, the iodocyclization of homoallylic amines using iodine and a base like sodium hydrogen carbonate can produce 2-(iodomethyl)azetidine derivatives stereoselectively. rsc.org This method provides a pathway to functionalized azetidines that can be further elaborated.

Another approach involves the use of Lewis acids to catalyze the intramolecular aminolysis of epoxides. For example, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This reaction is tolerant of various functional groups, highlighting its synthetic utility. nih.gov

Reductive Cyclizations of Imines and Related Substrates

Reductive cyclization methods offer an alternative route to azetidines, often starting from substrates containing an imine or a related functional group. These reactions typically involve the formation of a new carbon-nitrogen bond through a reductive process.

A stereoselective method for the synthesis of cis-2,4-disubstituted azetidine-3-ones involves the electroreductive intramolecular coupling of chiral α-imino esters. figshare.com This process, carried out in the presence of chlorotrimethylsilane and triethylamine, proceeds with high diastereoselectivity and enantiomeric excess. The use of a platinum cathode and a suitable supporting electrolyte is crucial for the success of this electrochemical cyclization. figshare.com The absolute stereochemistry of the resulting products has been confirmed by X-ray crystallography, providing a reliable method for the synthesis of stereochemically defined azetidines. figshare.com

Ring Contraction and Expansion Methodologies

Besides direct cyclization, azetidine rings can also be constructed through the rearrangement of other heterocyclic systems. These ring contraction and expansion methodologies provide access to diverse azetidine structures that may be difficult to obtain through other routes. rsc.orgmagtech.com.cn

Ring Contraction: A notable example of ring contraction is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.govacs.org This one-pot reaction, promoted by potassium carbonate, involves a nucleophilic addition to the amide carbonyl, followed by a ring-opening and subsequent intramolecular SN2 reaction to form the four-membered ring. rsc.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines. organic-chemistry.orgnih.gov

Ring Expansion: Conversely, azetidines can be synthesized through the ring expansion of smaller rings, such as aziridines. nih.govchemrxiv.orgacs.org One strategy involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is proposed to proceed through an ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.gov Biocatalytic approaches have also been developed, utilizing engineered enzymes to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective rsc.orgfigshare.com-Stevens rearrangement. chemrxiv.orgacs.org

| Rearrangement Type | Starting Material | Product | Key Reagents/Catalysts |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | α-Carbonylated N-sulfonylazetidine | Potassium Carbonate, Nucleophile |

| Ring Expansion | Methylene Aziridine (B145994) | Methylene Azetidine | Rhodium Carbene |

| Ring Expansion | Aziridine | Azetidine | Engineered Cytochrome P450 |

This table provides an overview of ring contraction and expansion methodologies for azetidine synthesis.

From Five-Membered Heterocycles (e.g., Pyrrolidinones)

One advanced strategy for forming azetidine rings is through the ring contraction of more readily available five-membered heterocycles like pyrrolidinones. nih.govrsc.orgmagtech.com.cn A notable method involves the conversion of N-sulfonyl-2-pyrrolidinones into α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org These precursors, in the presence of a base such as potassium carbonate and various nucleophiles (e.g., alcohols, phenols, anilines), undergo a one-pot nucleophilic addition-ring contraction sequence to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org

The proposed mechanism for this transformation begins with a nucleophilic attack on the activated amide carbonyl group, leading to a cleavage of the N–C(O) bond. This step forms an intermediate that features a γ-positioned amide anion relative to an α-bromocarbonyl group. rsc.org Subsequently, this intermediate undergoes an intramolecular S(_N)2 cyclization, resulting in the formation of the four-membered azetidine ring. rsc.org

For the synthesis of the target molecule, 1-(4-bromo-2-methylbenzyl)azetidine, this pathway would require the initial synthesis of a pyrrolidinone precursor, followed by N-benzylation with 4-bromo-2-methylbenzyl bromide. After the ring contraction to form the azetidine-2-carboxylate derivative, further chemical modifications, such as decarboxylation, would be necessary to arrive at the final product.

From Three-Membered Heterocycles (e.g., Aziridines and Epoxides)

Ring expansion of three-membered heterocycles, such as aziridines and epoxides, provides another powerful route to azetidines. magtech.com.cnclockss.orgslideshare.net

From Aziridines: The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can result in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This process is believed to proceed through an ylide-type mechanism, where the ring strain of the methylene aziridine facilitates a ring-opening and ring-closing cascade. nih.gov Another approach involves a nickel-catalyzed cross-coupling of N-tosyl-aziridines with organozinc reagents, followed by an intramolecular cyclization to furnish 2-alkyl azetidines. rsc.org

From Epoxides: The intramolecular aminolysis of 3,4-epoxy amines is an effective method for constructing the azetidine ring. frontiersin.orgnih.gov Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)(_3), have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides. frontiersin.orgnih.gov Specifically, La(OTf)(_3) can catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.orgnih.govresearchgate.net This method could be adapted to synthesize a precursor for this compound by starting with a suitably substituted epoxy amine.

Cycloaddition Reactions for Azetidine Ring Formation

Cycloaddition reactions are among the most efficient methods for constructing cyclic systems, including the azetidine ring. rsc.orgmagtech.com.cn

[2+2] Photocycloadditions of Imines and Alkenes

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. magtech.com.cnnih.govresearchgate.net This reaction typically involves the UV light-induced excitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov To prevent competing E/Z isomerization, cyclic imines are often used. nih.gov However, progress has been made with acyclic imines, such as N-(arylsulfonyl)imines, which undergo stereospecific [2+2] photocycloadditions with styrenyl alkenes. nih.govnih.gov

Recent advancements have enabled these reactions using visible light. For instance, visible-light-mediated intermolecular [2+2] photocycloadditions between oximes or 2-isoxazoline carboxylates and alkenes can be catalyzed by an iridium photocatalyst, proceeding via a triplet energy transfer mechanism. researchgate.netchemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

Table 1: Examples of [2+2] Photocycloaddition Reactions for Azetidine Synthesis

| Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-(arylsulfonyl)imines | Styrenyl alkenes | 365 nm UV light | Protected azetidines | nih.gov |

| 2-Isoxazoline-3-carboxylates | Alkenes | Visible light, Ir(III) photocatalyst | Functionalized azetidines | rsc.orgresearchgate.net |

Amine-Catalyzed Cycloadditions

Amine-catalyzed cycloadditions represent an important organocatalytic strategy for azetidine synthesis. magtech.com.cn These reactions often involve the [3+1]-annulation between cyclopropane 1,1-diesters and aromatic amines, utilizing a relay catalysis strategy with a Lewis acid and a (hypo)iodite catalyst to achieve C-N bond formation. organic-chemistry.org

[4+2] Cycloaddition Approaches

While less common for direct azetidine synthesis, [4+2] cycloadditions, or Diels-Alder reactions, can be employed to create complex precursors that are later converted to azetidine-containing structures. frontiersin.org For example, 2-azetines can function as dienophiles in Diels-Alder reactions with various dienes to afford complex cycloadducts that are subsequently reduced to the saturated azetidine ring. nih.gov In some cases, N-sulfonylimines can undergo dearomative [4+2] cycloadditions, offering a pathway to intricate bicyclic scaffolds that incorporate the azetidine motif. nih.gov

Metal-Catalyzed and Organocatalytic Approaches to Azetidines

Both metal- and organocatalysis have emerged as powerful tools for the enantioselective synthesis of azetidines. nih.govbirmingham.ac.uk

Metal-Catalyzed Approaches: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a notable method for synthesizing azetidines from picolinamide (PA) protected amine substrates. rsc.orgorganic-chemistry.org This reaction features low catalyst loading and the use of inexpensive reagents. organic-chemistry.org Copper catalysis has also been employed in a photo-induced radical annulation of aliphatic amines with alkynes, involving a [3+1] radical cascade cyclization to produce highly functionalized azetidines. nih.gov This method is atom-economical and proceeds via a double C-H activation mechanism. nih.gov

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for chiral azetidine synthesis. nih.govamanote.com For example, an enantioselective α-chlorination of aldehydes, followed by reductive amination and S(_N)2 displacement, can yield chiral N-alkyl terminal azetidines. nih.gov Furthermore, asymmetric thiourea and squaramide catalysts can facilitate the synthesis of α-azetidinyl tertiary alkyl halides, providing access to complex chiral compounds. nih.gov

The synthesis of this compound would most directly be achieved by first constructing the parent azetidine ring using one of the methods described above, followed by N-alkylation with 4-bromo-2-methylbenzyl bromide. Metal-catalyzed cross-coupling reactions could also be envisioned, starting from a 3-iodoazetidine derivative and an appropriate organometallic reagent derived from the benzyl (B1604629) moiety. rsc.org

Table 2: Summary of Catalytic Approaches to Azetidine Synthesis

| Catalysis Type | Reaction | Catalyst Example | Key Features | Reference |

|---|---|---|---|---|

| Metal-Catalysis | Intramolecular C-H Amination | Palladium(II) | Low catalyst loading, inexpensive reagents | rsc.orgorganic-chemistry.org |

| Metal-Catalysis | [3+1] Radical Cascade | Copper(I) Photocatalyst | Atom-economical, double C-H activation | nih.gov |

| Organocatalysis | Enantioselective α-chlorination/cyclization | Chiral Amine | Access to chiral N-alkyl azetidines | nih.gov |

Palladium-Catalyzed Reactions, including Intramolecular C–N Bond Coupling and C–H Amination

Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, enabling the construction of various nitrogen-containing heterocycles, including azetidines. acs.orgacs.orgresearchgate.net These methods often feature high efficiency and selectivity under mild reaction conditions. nih.gov

Intramolecular C–N Bond Coupling:

This strategy typically involves the cyclization of a substrate containing both a nitrogen nucleophile and a leaving group, facilitated by a palladium catalyst. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-leaving group bond, followed by intramolecular coordination of the nitrogen atom and subsequent reductive elimination to form the azetidine ring and regenerate the active palladium species.

Palladium-Catalyzed C–H Amination:

A more atom-economical approach involves the direct intramolecular amination of unactivated C(sp³)–H bonds. acs.orgacs.org This reaction is often directed by a coordinating group attached to the nitrogen atom, which brings the palladium catalyst into proximity with the target C-H bond. Picolinamide (PA) has been shown to be an effective directing group for such transformations. acs.orgnih.gov These reactions can proceed with low catalyst loading and utilize inexpensive reagents, making them attractive for synthetic applications. acs.org The synthesis of polycyclic azetidines from aliphatic amines has been achieved using picolinamide-assisted palladium-catalyzed C–H bond activation. acs.orgresearchgate.net

| Catalyst System | Directing Group | Substrate Scope | Key Features | Reference |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) | Primary amines with accessible γ C(sp³)–H bonds | Low catalyst loading, use of inexpensive reagents, predictable selectivity. | acs.orgnih.gov |

| Pd(OAc)₂ / CuBr₂ / CsOAc | Picolinamide (PA) | Triterpenoid picolinamides | Site-selective C(sp³)–H arylation and azetidination. | nih.gov |

This table provides a summary of representative palladium-catalyzed reactions for azetidine synthesis.

Copper-Catalyzed Transformations, including Multicomponent Reactions

Copper catalysts offer a cost-effective and versatile alternative to palladium for the synthesis of azetidines. Copper-catalyzed multicomponent reactions (MCRs) are particularly noteworthy as they allow for the rapid construction of complex molecules from simple starting materials in a single step. nih.govorganic-chemistry.orgacs.org

One such example is the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves a [2+2] cycloaddition. nih.govacs.org More recently, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines, proceeding via a [3+1] radical cascade cyclization. researchgate.netnih.gov

| Catalyst | Reaction Type | Reactants | Product | Reference |

| CuI | Multicomponent Reaction | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | nih.govorganic-chemistry.orgacs.org |

| [(DPEphos)(bcp)Cu]PF₆ | Photo-induced Radical Annulation | Aliphatic amines, terminal alkynes | Highly substituted azetidines | researchgate.netnih.gov |

This table summarizes key copper-catalyzed transformations for the synthesis of azetidine derivatives.

Lanthanum-Catalyzed Regioselective Aminolysis

Lanthanide triflates, particularly lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been identified as effective Lewis acid catalysts for the regioselective intramolecular aminolysis of epoxides to form azetidines. nih.govelsevierpure.comdntb.gov.uafrontiersin.orgnih.gov This method is notable for its high yields and tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.orgnih.gov

Specifically, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford the corresponding 3-hydroxyazetidines. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product plays a crucial role in controlling the regioselectivity of the ring-opening reaction. nih.govfrontiersin.org

Titanium-Mediated Couplings

Titanium-mediated reactions provide a unique avenue for the synthesis of azetidines, particularly spirocyclic NH-azetidines. nih.govresearchgate.net These transformations often proceed through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent and can react with 1,2-dielectrophilic oxime ethers to generate the azetidine ring in a single step. nih.govresearchgate.net This method has been successfully applied to the synthesis of previously unreported and structurally diverse NH-azetidines. nih.gov

Low-valency titanium species can also mediate the reductive cross-coupling of imines with terminal alkynes to produce allylic amines, which are valuable precursors for various nitrogen-containing heterocycles. semanticscholar.org

Organocatalysis in Stereoselective Azetidine Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including azetidines. nih.gov This approach avoids the use of often toxic and expensive metal catalysts. A notable example is the use of chiral amines to catalyze the enantioselective α-chlorination of aldehydes. The resulting α-chloro aldehydes can then be converted to chiral N-alkyl terminal azetidines through a three-step, one-pot protocol involving reductive amination and subsequent Sₙ2 displacement. nih.gov This methodology allows for the rapid preparation of functionalized azetidines with high enantiomeric excess. nih.gov

Emerging Synthetic Strategies for Highly Functionalized Azetidines

The demand for novel and complex azetidine derivatives in drug discovery continues to drive the development of innovative synthetic methods.

Strain-Release Homologation using Azabicyclo[1.1.0]butanes

A highly innovative and modular approach to azetidine synthesis utilizes the high ring strain of azabicyclo[1.1.0]butanes. organic-chemistry.orgnih.govacs.orgbris.ac.uk This strain-release-driven homologation involves the generation of a highly reactive azabicyclo[1.1.0]butyl lithium species. organic-chemistry.orgnih.govbris.ac.uk This nucleophile can then be trapped with a boronic ester to form an intermediate boronate complex. organic-chemistry.orgnih.govacs.orgbris.ac.uk

Upon N-protonation, this complex undergoes a 1,2-migration with concomitant cleavage of the central C-N bond, relieving the ring strain and forming an azetidinyl boronic ester. organic-chemistry.orgnih.govacs.orgbris.ac.uk This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. nih.govacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of the azetidine-containing pharmaceutical, cobimetinib. nih.govacs.orgbris.ac.uk

| Strategy | Key Intermediate | Key Transformation | Advantages | Reference |

| Strain-Release Homologation | Azabicyclo[1.1.0]butyl lithium | 1,2-migration and C-N bond cleavage | Modular, stereospecific, wide substrate scope. | organic-chemistry.orgnih.govacs.orgbris.ac.uk |

This table highlights the key features of the strain-release homologation strategy for azetidine synthesis.

C(sp3)–H Functionalization and Direct Derivatization

The direct functionalization of C(sp3)–H bonds on the azetidine ring represents a highly efficient strategy for molecular diversification, minimizing the need for pre-functionalized substrates. A notable advancement in this area is the palladium-catalyzed, directed C(sp3)–H arylation at the C3 position of azetidines. nih.gov This methodology utilizes a directing group, such as 8-aminoquinoline, attached to the azetidine nitrogen to guide the catalyst to a specific C–H bond, enabling the introduction of aryl groups with high regio- and stereoselectivity. nih.gov

This approach is particularly powerful for creating stereochemically defined building blocks. nih.gov For instance, starting from commercially available D-azetidine-2-carboxylic acid, a directing group can be installed, followed by the Pd-catalyzed arylation. nih.gov The choice of directing group and the subsequent cleavage conditions allow for access to a diverse range of stereoisomers. nih.gov For example, using an 8-aminoquinoline auxiliary, cleavage with LiOH/H2O2 can proceed with retention of stereochemistry, while treatment with NaOH/EtOH can lead to epimerization at the α-carbon, providing access to both cis and trans products from a single arylated intermediate. nih.gov This strategy has been successfully applied to the synthesis of complex, biologically active molecules, demonstrating its utility in constructing stereochemically rich azetidine scaffolds. nih.gov

Table 1: Conditions for Directing Group Removal and Stereochemical Outcome

| Arylated Substrate | Cleavage Conditions | Product Configuration | Yield |

|---|---|---|---|

| (+)-8f | 1. Boc2O, 2. LiOH/H2O2 | cis-(+)-13 | 69% |

| (+)-8f | 1. Boc2O, 2. NaOH/EtOH, 110°C | trans-(−)-14 | 81% |

| (−)-8f | 1. Boc2O, 2. LiOH/H2O2 | cis-(−)-13 | 72% |

| (−)-8f | 1. Boc2O, 2. NaOH/EtOH, 110°C | trans-(+)-14 | 77% |

Data sourced from a study on stereospecific C(sp3)–H arylation of azetidines. nih.gov

Defluorosulfonylation Pathways for Azetidine Sulfonyl Fluorides

A novel and versatile method for the synthesis of 3-substituted azetidines involves the use of azetidine sulfonyl fluorides (ASFs). acs.orgnih.gov These reagents function as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.gov Under mild thermal conditions (e.g., 60°C), the small-ring sulfonyl fluorides are activated, generating reactive intermediates that can be coupled with a wide array of nucleophiles. acs.orgnih.gov This strategy circumvents the often-challenging preparation of densely functionalized azetidines. nih.govnih.gov

The deFS reaction of ASFs with neutral amine nucleophiles has been shown to be highly effective. nih.gov For example, reacting a protected ASF with morpholine in the presence of a base leads to the formation of a 3-amino-azetidine derivative without any competing Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.gov This method provides access to new chemical motifs and design elements for drug discovery, as it allows for the preparation of azetidine derivatives that may not have comparable carbonyl analogs. acs.orgnih.gov The utility of this pathway is further highlighted by its application in synthesizing analogs of existing drugs, showcasing its potential for facile integration into medicinal chemistry programs. acs.orgnih.gov

Aza-Michael Addition Approaches for Azetidine Amino Acid Derivatives

The aza-Michael addition is a powerful tool for C–N bond formation and has been effectively applied to the synthesis of functionalized azetidine derivatives. researchgate.net A common strategy involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.govbohrium.com The starting α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate, is typically prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.comnih.gov

This is followed by the aza-Michael addition of various heterocyclic amines, including aliphatic amines like azetidine itself and aromatic amines such as imidazole, benzimidazole, and indole, to yield 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com The reactions are generally efficient, providing the desired amino acid derivatives in moderate to good yields. mdpi.com This approach offers a simple and effective route to novel heterocyclic amino acid-like building blocks, which are valuable scaffolds in medicinal chemistry. mdpi.comnih.gov

Table 2: Aza-Michael Addition of Heterocyclic Amines to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Amine Nucleophile | Product | Yield |

|---|---|---|

| Azetidine | 1,3′-biazetidine 4a | 64% |

| 3-Hydroxyazetidine | 3-Hydroxy-1,3′-biazetidine 4b | 62% |

| 1H-Imidazole | Azetidine-imidazole 4n | 53% |

| 1H-Benzimidazole | Azetidine-benzimidazole 4o | 56% |

| 1H-Indole | Azetidine-indole 4p | 55% |

Data represents yields for the synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates. mdpi.com

Stereoselective Synthesis of Azetidine Scaffolds

Controlling the three-dimensional arrangement of substituents on the azetidine ring is critical for its application in biologically active compounds. Significant progress has been made in the development of stereoselective methods to access chiral azetidine scaffolds.

Enantioselective Methodologies for Chiral Azetidines

The direct catalytic enantioselective difunctionalization of achiral precursors is a highly efficient approach to chiral azetidines. nih.govacs.org One such method is the copper-catalyzed boryl allylation of azetines. nih.govacs.org Using a Cu/bisphosphine catalyst, a boryl group and an allyl group can be installed across the C=C bond of an azetine, concurrently creating two new stereogenic centers with high enantioselectivity. nih.gov

Other powerful enantioselective strategies include:

[2+2] Cycloadditions: A B(C6F5)3/chiral phosphoric acid-catalyzed asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides delivers chiral azetidines with excellent stereoselectivities. researcher.life Similarly, a magnesium catalyst can mediate the enantioselective [2+2] cyclization of imines and α-branched allenoates. researcher.life

Asymmetric Hydrogenation: Unsaturated 2-azetinylcarboxylic acids can be reduced using chiral ruthenium complexes, leading to enantioenriched saturated azetidine-based amino acids. acs.org This method has been used to synthesize a library of derivatives with good enantiomeric ratios. acs.org

[3+1]-Cycloaddition: Chiral 2-azetine-carboxylates can be synthesized via a copper(I)-catalyzed asymmetric [3+1]-cycloaddition, which can then be stereoselectively hydrogenated to form tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov

Diastereoselective Approaches and Control

Historically, the synthesis of enantioenriched azetidines often relied on diastereomeric induction from a chiral substrate. nih.govacs.org Modern methods offer more direct catalytic control over diastereoselectivity. For example, the copper-catalyzed boryl allylation of azetines proceeds via a syn-addition mechanism, which governs complete diastereoselectivity. acs.org

A highly diastereoselective method for accessing C2-substituted azetidines involves the 1,2-addition of organometallic reagents to N-tert-butanesulfinyl imines. acs.org This approach utilizes a chiral auxiliary to control the stereochemical outcome. The process starts with the condensation of a 1,3-bis-electrophile with the auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization provide the azetidine with high diastereoselectivity. acs.org

Chiral Auxiliary and Ligand-Controlled Transformations

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric azetidine synthesis. A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical course of a reaction. rsc.orgwikipedia.org

(S)-1-Phenylethylamine: This has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org

tert-Butanesulfinamide: This versatile chiral auxiliary is used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org It allows for the diastereoselective addition of organometallic reagents, with the resulting sulfinamide intermediate undergoing cyclization to form the azetidine ring. acs.org Either enantiomer of the final product can be accessed by choosing the corresponding (R)- or (S)-sulfinamide. acs.org

In catalyst-controlled reactions, chiral ligands coordinate to a metal center to create a chiral environment that biases the reaction pathway. In the copper-catalyzed difunctionalization of azetines, the choice of a chiral bisphosphine ligand is critical for achieving high facial discrimination and, consequently, high enantioselectivity. acs.org Similarly, enantiopure cis-azetidines have themselves been used as chiral ligands for transition metals, such as in Cu-azetidine complexes that catalyze the Henry reaction with excellent enantioselectivity. bham.ac.uk

Reactivity Profiles and Mechanistic Investigations of Azetidine Systems

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary thermodynamic driving force for the reactions of azetidines. Cleavage of the C-N bonds can be initiated by various reagents and conditions, broadly categorized into nucleophilic and electrophilic pathways.

Nucleophilic Ring Opening Reactions and Their Applications

Unactivated azetidines, such as 1-(4-Bromo-2-methylbenzyl)azetidine, are generally stable and less reactive towards nucleophiles compared to their activated counterparts. rsc.org For a nucleophilic attack to occur, the nitrogen atom must first be activated. This is typically achieved through protonation with a Brønsted acid or reaction with a Lewis acid, which converts the nitrogen into a better leaving group and enhances the electrophilicity of the ring carbons. rsc.org

Once activated to form an azetidinium salt, the ring becomes susceptible to attack by a range of nucleophiles. The regioselectivity of the attack depends on both steric and electronic factors. For an N-benzyl azetidine (B1206935), nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring. The presence of the benzyl (B1604629) group can influence the reaction outcome. Studies on similar systems show that nucleophiles can open the ring to produce functionalized γ-aminopropyl derivatives. For instance, the ring opening of activated azetidines with halides or other nucleophiles provides access to γ-substituted amines. researchgate.net These reactions are valuable in synthesis for introducing diverse functionalities. medwinpublishers.com

A variety of nucleophiles, including halides, cyanides, azides, and organometallic reagents, can be employed in these ring-opening reactions. nih.gov The application of these reactions allows for the synthesis of complex acyclic amines from a simple cyclic precursor.

| Catalyst/Activator | Nucleophile | Azetidine Substrate Type | Product Type | Reference(s) |

| Lewis Acid (e.g., ZnX₂, Sc(OTf)₃) | Arenes (Friedel-Crafts) | N-Tosylazetidines | γ-Aryl amines | rsc.org, researchgate.net |

| Brønsted Acid / Alkylating Agent | Halides, Azide, Acetate | N-Alkyl/N-Benzyl Azetidines | γ-Substituted amines | nih.gov |

| Chiral Squaramide | Acyl Halides | 3-Substituted Azetidines | Enantioenriched Ring-Opened Amides | jmchemsci.com |

Electrophilic Ring Opening

Electrophilic activation is crucial for initiating the ring-opening of relatively inert N-alkyl azetidines. rsc.org Lewis acids are commonly used to coordinate to the nitrogen atom, creating a highly reactive azetidinium intermediate. rsc.org This process significantly weakens the C-N bonds, facilitating their cleavage even by weak nucleophiles.

For this compound, treatment with a Lewis acid like zinc iodide (ZnI₂) or scandium triflate (Sc(OTf)₃) would generate the corresponding N-benzylazetidinium species. This intermediate could then be trapped by a nucleophile. For example, Lewis acid-promoted reactions of N-tosylazetidines with aromatic nucleophiles proceed via a Friedel-Crafts-type mechanism. rsc.org Similarly, reactions with nitriles can lead to [4+2] cycloaddition products, forming tetrahydropyrimidines after ring opening and subsequent cyclization. researchgate.net The reaction of this compound under these conditions would be expected to proceed via the formation of a benzylic carbocation intermediate, stabilized by the aromatic ring, which would then be attacked by the nucleophile.

Strain-Driven Bond Cleavage Mechanisms

The inherent ring strain of approximately 25.4 kcal/mol in the azetidine ring is the fundamental driving force behind its cleavage reactions. rsc.org This strain energy is released upon ring opening, providing a strong thermodynamic incentive for the reaction to proceed. rsc.orgnih.gov Methodologies that exploit this strain-release have been developed for the synthesis of functionalized molecules. For example, the reaction of azabicyclo[1.1.0]butane with electrophiles is driven by the release of its even higher ring strain to form substituted azetidines. nih.gov

In the case of this compound, any reaction that leads to the cleavage of a C-N bond in the four-membered ring is energetically favorable. This principle underpins both the nucleophilic and electrophilic ring-opening reactions discussed previously. The stability of the resulting carbocation or the transition state leading to the product determines the specific pathway taken. Acid-mediated decomposition pathways, for instance, involve protonation of the azetidine nitrogen, followed by intramolecular nucleophilic attack from a pendant group, driven by the release of ring strain. nih.govacs.org

Rearrangement Pathways and Ring Expansions of Azetidines

Beyond simple ring-opening, the strained azetidine ring can undergo rearrangements to form larger, more stable heterocyclic systems. These reactions often proceed through cationic intermediates or ylides and represent powerful synthetic tools for generating molecular diversity.

Formation of Pyrrolidines and Other Larger Ring Systems

The expansion of an azetidine ring to a five-membered pyrrolidine (B122466) ring is a known transformation, often catalyzed by Lewis acids or proceeding via rearrangement of specific intermediates. researchgate.net For N-substituted azetidines, these rearrangements can occur through various mechanisms. One such pathway involves the 1,2-migration of a substituent from the nitrogen or an adjacent carbon to a cationic center generated during the reaction.

In the context of this compound, a plausible rearrangement pathway to a pyrrolidine derivative could be initiated by the formation of an azetidinium ylide. For example, reaction with a carbene source could lead to an ylide that subsequently undergoes a rsc.orgnih.gov-Stevens rearrangement. Alternatively, treatment with a Lewis acid could promote a rearrangement involving the benzyl group. While direct precedent for this specific substrate is limited, rearrangements of N-p-toluenesulfonyl 2-substituted azetidines to the corresponding 3-substituted pyrrolidines under Lewis acid conditions have been reported. researchgate.net Such reactions highlight the synthetic potential of azetidines as precursors to larger, often more common, heterocyclic frameworks. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product | Mechanism/Type | Reference(s) |

| N-Tosylaziridines | Nitrogen Ylides | 2-Aroyl-N-tosylazetidines | Ring Expansion | rsc.org |

| N-p-Toluenesulfonyl 2-silylmethyl-azetidines | Lewis Acid | N-p-Toluenesulfonyl 3-silyl-pyrrolidines | Rearrangement | researchgate.net |

| γ-(N-Acylamino) alkenes | Pd-catalyst / Aryl Bromides | N-Acyl-pyrrolidines | Cyclization | organic-chemistry.org |

Functionalization of the Azetidine Ring and Peripheral Substituents

Further modification of the this compound scaffold can be achieved by targeting the azetidine ring itself or the substituents on the aromatic ring. These functionalizations allow for the fine-tuning of molecular properties.

The azetidine ring can serve as a directing group for the functionalization of the attached aromatic ring. Specifically, the nitrogen atom can coordinate to a strong base like n-butyllithium, facilitating deprotonation at the ortho position of the benzyl group. This process, known as directed ortho metalation (DoM), is a powerful strategy for regioselective substitution. wikipedia.org For this compound, this would likely occur at the C6 position of the benzene (B151609) ring, ortho to the azetidinylmethyl group. The resulting aryllithium species can then be trapped with a variety of electrophiles, introducing new functional groups. While the 2-methyl group also has some directing ability, the tertiary amine of the azetidine is generally a more powerful directing metalation group (DMG). uwindsor.canih.gov

Peripheral substituents on the benzyl ring also offer handles for functionalization. The bromo group at the C4 position is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These methods would allow for the introduction of aryl, vinyl, or amino groups, respectively, significantly diversifying the structure. Furthermore, the methyl group at the C2 position could potentially undergo functionalization through radical-based or oxidative methods. nih.gov

Functionalization can also occur directly on the azetidine ring. For example, aza-Michael addition reactions to methyl 2-(azetidin-3-ylidene)acetate have been used to synthesize new azetidine derivatives. nih.gov While this would require a different precursor than the title compound, it illustrates a general strategy for elaborating the azetidine core.

| Functionalization Target | Method | Reagent(s) | Potential Product | Reference(s) |

| Benzyl Ring (C6) | Directed ortho Metalation (DoM) | n-BuLi, Electrophile (E+) | 1-(4-Bromo-6-E-2-methylbenzyl)azetidine | uwindsor.ca, wikipedia.org |

| Benzyl Ring (C4) | Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-(4-Aryl-2-methylbenzyl)azetidine | nih.gov |

| Azetidine Nitrogen | N-Alkylation / Acylation | Alkyl/Acyl Halide | Quaternary azetidinium salt / N-acylazetidine | nih.gov |

| Azetidine Ring | C-H Functionalization (via precursor) | Pd-catalyst, Aryl Halide | Substituted Azetidine | nih.gov |

C-C Bond Formation Reactions on the Azetidine Core

While no specific C-C bond formation reactions have been reported for This compound , the azetidine ring is known to participate in such transformations. Generally, these reactions involve the activation of the ring or a substituent. For instance, in related systems, the presence of a carbonyl group on the azetidine ring can facilitate aldol-type reactions or the addition of organometallic reagents.

Hypothetically, C-H activation at the C2 or C3 positions of the azetidine ring in This compound could enable direct C-C bond formation. However, such reactions are often challenging and would likely require specific directing groups or catalysts that have not been documented for this compound.

A more plausible, though still undocumented, approach would involve the initial functionalization of the azetidine ring, for example, by introducing a carbonyl or a leaving group, which could then serve as a handle for subsequent C-C bond-forming reactions like Suzuki, Stille, or Sonogashira cross-couplings.

Modifications at the Nitrogen Atom and Aromatic Rings

The N-benzyl group and the brominated aromatic ring represent key sites for potential modifications of This compound .

Modifications at the Nitrogen Atom: The nitrogen atom of the azetidine ring is a nucleophilic center. While it is already substituted with a benzyl group, debenzylation is a common transformation in nitrogen-containing compounds, which would yield the secondary azetidine. This N-H azetidine could then be subjected to a variety of N-alkylation or N-arylation reactions to introduce diverse substituents.

Modifications at the Aromatic Ring: The bromine atom on the phenyl ring is a prime handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. These transformations would allow for the synthesis of a large library of derivatives with varying electronic and steric properties.

For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group in place of the bromine atom. Similarly, a Buchwald-Hartwig amination could be used to introduce a new amine functionality. The methyl group on the aromatic ring could also potentially undergo oxidation or other transformations, although this is generally less facile than reactions at the bromine position.

Azetidines as Versatile Synthons in Heterocyclic Chemistry

Azetidines can serve as valuable building blocks, or synthons, for the construction of larger and more complex heterocyclic systems. This utility often stems from the ring strain of the azetidine, which can be harnessed to drive ring-opening or ring-expansion reactions.

A notable example in a closely related system involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-benzodiazepines. nih.gov This transformation highlights how the azetidine ring can be a precursor to more complex fused heterocycles. Following this precedent, one could envision a scenario where This compound , after appropriate functionalization at the C2 position of the azetidine ring, could undergo a similar intramolecular cyclization.

Furthermore, the ring-opening of azetidines with various nucleophiles can lead to the formation of functionalized acyclic amines, which can then be used in subsequent cyclization reactions to form other heterocycles like pyrrolidines or piperidines. While no such reactions have been specifically reported for This compound , its structure suggests that it could be a viable substrate for such synthetic strategies.

Computational and Theoretical Studies of Azetidine Chemistry

Quantum Chemical Calculations for Azetidine (B1206935) Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of azetidine derivatives. These methods are used to model various molecular characteristics, from electron distribution to conformational preferences.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org FMO theory states that chemical reactions are driven by the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. youtube.comlibretexts.org

In azetidine chemistry, the nitrogen atom's lone pair significantly influences the HOMO, making it nucleophilic. The LUMO is typically associated with antibonding orbitals of C-N or C-C bonds within the strained ring. Substituents on the azetidine ring or the N-benzyl group, such as the bromo and methyl groups in 1-(4-Bromo-2-methylbenzyl)azetidine, can modulate the energy levels and spatial distribution of these orbitals. rsc.org For instance, electron-withdrawing groups generally lower both HOMO and LUMO energies, while electron-donating groups raise them.

Computational studies on the synthesis of 2-arylazetidines have shown that for an ideal SN2 reaction, maximum overlap between the nucleophilic HOMO and the electrophilic LUMO is crucial for the transition state. acs.org The interaction between these frontier orbitals dictates the reaction's feasibility and selectivity. researchgate.netacs.org

Table 1: Conceptual Influence of Substituents on Frontier Orbitals of a Benzyl-Azetidine System This table is a conceptual representation based on established principles of physical organic chemistry.

| Substituent Group | Position on Benzyl (B1604629) Ring | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy |

|---|---|---|---|---|

| Bromo | para (4-) | Inductively withdrawing, weakly deactivating | Lower | Lower |

Data is illustrative and based on general chemical principles.

Computational studies have revealed the importance of these dynamics in reactions. For example, DFT calculations have been used to rationalize the stereoconvergence of lithiated azetidines, where the dynamic behavior of the nitrogen atom and inversion at a lithiated carbon center lead to a thermodynamically stable intermediate. nih.gov Ring strain can also be a driving force in reactions, as computational studies suggest it can assist in processes like nitrogen deletion from azetidines to form cyclopropanes. acs.org

Table 2: Relative Energies of Azetidine Ring Conformations This is a generalized representation. Actual energy values depend on the specific substituents.

| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Puckered (Stable) | ~25-35° | 0 (Reference) | Relieves some torsional strain. |

Source: Illustrative data based on general principles of cyclic alkane conformational analysis.

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predictions are valuable for structure elucidation and for confirming experimental findings. For instance, calculated NMR shifts for azetidine derivatives have shown consistency with experimental data. nih.gov

In one study, the 1H-15N HMBC spectrum for a biazetidine derivative was used to identify the nitrogen resonances of the two different azetidine rings, a result that can be corroborated by computational models. nih.gov Similarly, IR spectra can be calculated to assign vibrational modes to specific functional groups, such as the C-Br stretch or benzylic C-H bends that would be expected for this compound.

Table 3: Representative Experimental Spectroscopic Data for Azetidine Derivatives This table shows typical experimental values for azetidine systems, which can be predicted computationally.

| Compound Type | Technique | Signal | Chemical Shift / Wavenumber |

|---|---|---|---|

| N-Boc-3-(pyrazol-1-yl)azetidine | 1H-NMR | Azetidine CH₂ | δ 4.28 and 4.42 ppm nih.gov |

| 1-(2-Bromo-4-methylbenzyl)azetidine-2-carboxamide | 13C-NMR | Azetidine CH | δ 65.9 ppm nih.gov |

| 1-(2-Bromo-4-methylbenzyl)azetidine-2-carboxamide | IR | Amide C=O | 1667.5 cm⁻¹ nih.gov |

Mechanistic Elucidation via Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states. researchgate.net

The formation of the strained four-membered ring is often kinetically controlled. acs.org Computational studies can identify the transition states for competing reaction pathways, explaining why one product is formed over another.

In the La(OTf)₃-catalyzed synthesis of azetidines from cis-epoxy amines, calculations showed that the transition state energy for the formation of the azetidine ring was significantly lower than that for the competing formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org This finding, consistent with experimental results, suggests that the lanthanum catalyst coordinates with the substrate to favor the 4-exo-tet cyclization pathway. frontiersin.orgnih.gov

Table 4: Calculated Transition State Energies for Competing Cyclizations Based on data from La(OTf)₃-catalyzed aminolysis of cis-epoxy amines.

| Reaction Pathway | Product Ring Size | Calculated Relative Transition State Energy | Experimental Outcome |

|---|---|---|---|

| Azetidine formation | 4-membered | Lower Energy frontiersin.org | Major Product frontiersin.org |

Many synthetic routes to substituted azetidines can yield multiple isomers. Computational modeling helps to understand the origins of regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms).

For example, computational studies suggested that the regioselectivity in the aminolysis of epoxy amines is influenced by the coordination of the lanthanum catalyst to the substrate and/or product. frontiersin.orgnih.gov In another case, quantum chemical calculations were used to explain the high regio- and diastereoselectivity in the synthesis of 2-arylazetidines from oxiranes. The calculations revealed that the transition state leading to the azetidine product was significantly more favorable than the one leading to the five-membered ring (pyrrolidine), providing a quantum mechanical explanation for the observed outcome, which is in line with Baldwin's rules. acs.orgacs.org

The stereoselectivity of reactions involving azetidines has also been rationalized computationally. DFT calculations of lithiated N-alkyl 2-oxazolinylazetidines suggested the presence of η³-coordinated species, explaining the high stereoselectivity observed upon trapping with electrophiles. nih.gov These models provide a deep understanding of how factors like steric hindrance, orbital alignment, and catalyst coordination control the precise three-dimensional structure of the final product. researchgate.net

Molecular Modeling and Chemoinformatics in Azetidine Scaffold Design

No research data is available for this compound.

Pharmacophore Modeling for Azetidine-Based Ligands

No research data is available for this compound.

Molecular Docking for Interaction Analysis with Macromolecules (as a research tool)

No research data is available for this compound.

Molecular Dynamics Simulations for Ligand-System Interactions

No research data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Azetidine Derivatives (focused on chemical features and in vitro activity)

No research data is available for this compound.

Analytical Methodologies for the Characterization of Azetidine Compounds

Spectroscopic Techniques for Structural Elucidation (General Applications)

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H and ¹³C NMR: For azetidine (B1206935) derivatives, ¹H and ¹³C NMR spectra are fundamental for structural confirmation. jmchemsci.comacs.org The four-membered azetidine ring has characteristic signals. In ¹H NMR, the protons on the azetidine ring typically appear as multiplets due to spin-spin coupling. chemicalbook.com The protons of the methylene (B1212753) groups adjacent to the nitrogen atom (C2 and C4) are expected to resonate at a different chemical shift than the proton at the C3 position. chemicalbook.com

For 1-(4-Bromo-2-methylbenzyl)azetidine, the spectrum would show distinct signals corresponding to the aromatic protons, the benzylic methylene (CH₂) protons, the azetidine ring protons, and the methyl (CH₃) group protons. The integration of these signals helps in confirming the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons. docbrown.info The chemical shifts are influenced by the bromine atom and the methyl group on the benzene (B151609) ring. docbrown.info

¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would display signals for the two distinct carbons of the azetidine ring, the benzylic carbon, the six aromatic carbons, and the methyl carbon. acs.org

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (3H) | 7.10 - 7.40 | m |

| Benzylic CH₂ | ~3.60 | s |

| Azetidine CH₂ (C2, C4) | ~3.30 | t |

| Azetidine CH₂ (C3) | ~2.10 | p |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~121 |

| Aromatic C-CH₃ | ~138 |

| Aromatic CH (x3) | 128 - 132 |

| Aromatic C-CH₂ | ~139 |

| Benzylic CH₂ | ~62 |

| Azetidine CH₂ (C2, C4) | ~53 |

| Azetidine CH₂ (C3) | ~19 |

| Methyl CH₃ | ~19 |

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual values may vary.

¹⁵N and ¹⁹F NMR: While less common for routine characterization, ¹⁵N NMR can provide specific information about the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to its substitution and the conformation of the ring. ipb.pt Unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm. ipb.pt ¹⁹F NMR would be a relevant technique for characterizing fluorinated analogues of this compound, such as Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This method is highly accurate and can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₄BrN. The technique typically detects the protonated molecule, [M+H]⁺. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). researchgate.net

Calculated HRMS Data for this compound

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅BrN⁺ | 240.0382 | 242.0362 |

Note: Values are calculated theoretical masses.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jmchemsci.com The IR spectrum of this compound would exhibit several characteristic absorption bands. jmchemsci.com These include C-H stretching vibrations for the aromatic ring and the aliphatic (azetidine, benzyl (B1604629), and methyl) groups. The C-N stretching of the azetidine ring and the C-Br stretching vibrations also provide valuable structural confirmation. tandfonline.comdocbrown.info The fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-N (tertiary amine) | Stretch | 1250 - 1020 |

| C-Br | Stretch | 600 - 500 |

Note: These are general ranges for the expected functional groups.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of a compound and to separate it from any impurities, starting materials, or byproducts. nih.gov For azetidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govmjcce.org.mk

In a typical setup for analyzing this compound, a C18 column would be used. researchgate.netrasayanjournal.co.in The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. mjcce.org.mkrasayanjournal.co.in A UV detector is commonly used to monitor the column effluent, as the benzene ring in the molecule is a strong chromophore. researchgate.net By comparing the retention time of the main peak to that of a reference standard and by calculating the area percentage of all peaks, the purity of the sample can be accurately determined. The method's sensitivity allows for the detection of impurities at very low levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a sample. nih.govscirp.org In the characterization of azetidine derivatives such as this compound, GC-MS provides critical information regarding the molecular weight and fragmentation pattern, which aids in structural confirmation.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. nih.govfnasjournals.com The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase.

Following separation in the GC, the molecules enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. nih.govwhitman.edu The resulting charged fragments are separated by their mass-to-charge ratio (m/z), and a detector records the abundance of each fragment. ulethbridge.ca The resulting mass spectrum is a unique fingerprint of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the 79Br and 81Br isotopes. ulethbridge.ca

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation involves the cleavage of the benzylic C-N bond, which is a relatively weak bond. This would result in the formation of a stable 4-bromo-2-methylbenzyl cation. The mass spectra of compounds containing a halogen on a phenyl ring often show the loss of the halogen atom. nih.gov Another potential fragmentation is the opening of the azetidine ring. The analysis of regioisomeric N-benzyl-4-bromo-2,5-dimethoxyphenethylamines by GC-MS has shown that the fragmentation patterns can provide information about the substitution on the benzyl ring. researchgate.net

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | m/z (for 79Br) | m/z (for 81Br) | Description |

| [M]+ | 240 | 242 | Molecular Ion |

| [M-C3H6N]+ | 185 | 187 | Loss of azetidine radical |

| [C8H8Br]+ | 183 | 185 | 4-Bromo-2-methylbenzyl cation |

| [C4H8N]+ | 70 | - | Azetidin-1-ylmethyl cation |

Note: This table represents predicted fragmentation patterns and would require experimental verification for confirmation.

Chiral Analysis for Enantiomeric Purity Determination

Many substituted azetidines, including those with a substituent on the benzyl ring, can be chiral. The determination of enantiomeric purity is crucial in pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities. acs.orgnih.gov Chiral analysis techniques are employed to separate and quantify the individual enantiomers of a chiral compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the enantiomeric separation of azetidine derivatives. nih.govnih.gov These CSPs are designed to have differential interactions with the enantiomers of a chiral molecule, leading to different retention times and thus separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving a wide range of racemates, including nitrogen-containing heterocyclic compounds. nih.gov

For the chiral analysis of this compound, a method would be developed involving a suitable chiral column and a mobile phase that optimizes the separation of the two potential enantiomers. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving baseline resolution. nih.gov The detection is typically carried out using a UV detector. nih.govnih.gov

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

Table 2: Illustrative Chiral HPLC Parameters for Azetidine Derivatives

| Parameter | Example Condition |

| Chiral Column | Chiralpak AD-H or Lux Amylose-2 nih.govnih.gov |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min nih.govnih.gov |

| Detection | UV at 254 nm nih.gov |

| Column Temperature | 20 - 40 °C nih.govnih.gov |

Note: This table provides example conditions based on the analysis of similar compounds and would need to be optimized for this compound.

Recent advancements have also highlighted methods for synthesizing enantioenriched C2-substituted azetidines, which can then be deprotected to yield the desired enantiopure products. acs.orgnih.gov The characterization of these products relies heavily on techniques like chiral chromatography to confirm their enantiomeric purity.

Applications of Azetidine Scaffolds in Diverse Chemical Research Fields Non Clinical Focus

Azetidines as Chiral Ligands and Templates in Asymmetric Catalysis

Chiral azetidine (B1206935) derivatives have proven to be effective ligands and organocatalysts in asymmetric catalysis, a field focused on the synthesis of single-enantiomer products. birmingham.ac.ukresearchgate.net Since the 1990s, these compounds have been successfully employed to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net

The constrained four-membered ring of azetidine provides a rigid scaffold that can effectively control the stereochemical outcome of a reaction. Researchers have synthesized a variety of chiral azetidine-based ligands that can coordinate with metal catalysts to create a chiral environment around the reactive center. researchgate.net For instance, new chiral ligands derived from azetidine and (R)-BINOL have been used in magnesium-catalyzed asymmetric ring-opening reactions of aziridines. researchgate.net Similarly, azetidine-derived dinuclear zinc catalysts have shown high efficiency and enantioselectivity in the phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. researchgate.net

Azetidine-2-carboxylic acid, in particular, has been utilized as a catalyst in reactions such as the asymmetric α-amination of carbonyls. researchgate.net The bidentate nature of this amino acid allows it to coordinate with metal ions, similar to the well-studied proline, creating a defined catalytic pocket. researchgate.net The development of these chiral azetidine-based catalysts offers a valuable alternative to the more common aziridine (B145994) and pyrrolidine-containing analogues. birmingham.ac.ukresearchgate.net

Azetidine Derivatives as Building Blocks for Complex Chemical Structures

The unique structural features of azetidines make them valuable building blocks for the synthesis of more complex molecules. enamine.net Their rigid, three-dimensional nature allows for precise control over the spatial arrangement of functional groups, which is a desirable characteristic in the design of novel chemical entities. enamine.net

Azetidine-based amino acids (Aze) are of significant interest in the field of protein engineering and the development of peptidomimetics. nih.govchemrxiv.org The incorporation of these non-natural amino acids into peptide chains can induce significant changes in the secondary structure, such as the formation of γ-turns. chemrxiv.org This ability to influence peptide conformation makes azetidine derivatives valuable tools for designing peptides with specific biological activities or improved stability.

Recent research has focused on developing stereoselective routes to a variety of functionalized 2-azetidinylcarboxylic acids. nih.govchemrxiv.org These synthetic methods often involve the creation of unsaturated carboxylic acid precursors followed by metal-catalyzed asymmetric reduction. nih.govchemrxiv.org The resulting enantioenriched azetidine amino acids can then be incorporated into small peptide chains, opening up possibilities for creating novel peptide-based therapeutics and research tools. nih.govchemrxiv.org The constrained nature of the azetidine ring can also enhance metabolic stability compared to their natural counterparts. acs.org

Azetidines serve as versatile starting materials for the construction of more complex heterocyclic systems, including fused and spirocyclic structures. acs.org Fused azetidines, where the azetidine ring shares a bond with another ring, have been synthesized through various methods, including intramolecular C-N bond coupling reactions. nih.gov For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo a copper-catalyzed intramolecular cross-coupling to form azetidine-fused 1,4-benzodiazepine (B1214927) derivatives. nih.gov These fused systems can then be further functionalized through ring-opening reactions of the azetidine moiety. nih.gov

Spirocyclic azetidines, which feature a spiro carbon atom shared between the azetidine and another ring, are particularly attractive in medicinal chemistry due to their rigid three-dimensional framework. enamine.netnih.gov This rigidity can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. nih.gov The synthesis of spirocyclic azetidines can be achieved through methods like the enantioselective phase-transfer-catalyzed intramolecular C-C bond formation. nih.gov The ability to vary the ring fusion site and substitution patterns on these spirocyclic scaffolds provides a powerful tool for exploring new chemical space. enamine.net

Design of Chemical Probes and Tools in Chemical Biology

The unique properties of azetidines have led to their incorporation into chemical probes and tools for studying biological systems. nih.gov A library of chiral azetidines, for example, has yielded compounds with promising activity against parasites like Leishmania donovani and Plasmodium falciparum. nih.gov

The introduction of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores, which are essential tools in fluorescence imaging. acs.orgresearchgate.net This modification can improve properties such as brightness, photostability, and water solubility without compromising cell permeability. acs.orgresearchgate.net The development of such high-quality fluorescent probes is crucial for the sensitive and selective detection of biomolecules and for advancing our understanding of cellular processes. researchgate.net Furthermore, azetidine-based scaffolds have been used to generate libraries of lead-like molecules specifically designed for targeting the central nervous system. acs.orgnih.gov

Azetidines in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, azetidines serve as monomers for the synthesis of polyamines through ring-opening polymerization. rsc.orgutwente.nl The polymerization of azetidine can proceed via a cationic mechanism, leading to the formation of hyperbranched poly(trimethylenimine). utwente.nl These resulting polymers have a range of important applications, including use in antibacterial and antimicrobial coatings, CO2 adsorption materials, and as chelating agents. rsc.org

The cationic ring-opening polymerization of azetidine has been investigated for creating poly(propylenimine)/silica composite adsorbents for CO2 capture. acs.org The structure and amine distribution of the resulting polymer can be controlled by varying the reaction conditions, which in turn affects the CO2 capture properties of the material. acs.org Azetidine structures have also been combined with other heterocycles, such as bi-1,2,4-triazole, to design and synthesize new polycyclic energetic materials with improved density and decomposition temperatures. bohrium.com

Future Prospects and Research Challenges in Azetidine Chemistry

Development of Green and Sustainable Synthetic Routes for Azetidines

The synthesis of azetidines, including derivatives like 1-(4-Bromo-2-methylbenzyl)azetidine , is increasingly moving towards more environmentally friendly and sustainable methods. Traditional synthetic approaches often involve harsh reaction conditions and the use of hazardous reagents. Modern research, however, is focused on developing greener alternatives that are more efficient and generate less waste.

Photocatalysis , particularly using visible light, has emerged as a powerful tool for the synthesis of azetidines. nih.govnih.gov This approach allows for the formation of the azetidine (B1206935) ring under mild conditions, often with high stereoselectivity. nih.govresearchgate.net For a compound like This compound , a retrosynthetic analysis could envision a photocatalytic [2+2] cycloaddition between a suitable alkene and an imine precursor derived from 4-bromo-2-methylbenzaldehyde. The use of visible light as a renewable energy source significantly enhances the green credentials of such a synthesis.

Biocatalysis offers another promising avenue for the sustainable synthesis of azetidines. thescience.devnih.govnih.gov Enzymes, such as engineered cytochrome P450s, can catalyze the enantioselective ring expansion of aziridines to azetidines. thescience.devnih.govresearchgate.netrsc.org This method provides a highly stereoselective route to chiral azetidines, which are of great interest in drug discovery. The synthesis of an enantiomerically pure form of This compound could potentially be achieved through a biocatalytic strategy, starting from a corresponding substituted aziridine (B145994).

Flow chemistry is another key technology driving the sustainable synthesis of azetidines. researchgate.netnih.govmedwinpublishers.compeerscientist.com Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to handle reactive intermediates with greater control compared to traditional batch processes. researchgate.netnih.govmedwinpublishers.compeerscientist.com The functionalization of the azetidine ring, a crucial step in the synthesis of derivatives like This compound , can be performed more efficiently and safely in a flow system. researchgate.netnih.govmedwinpublishers.compeerscientist.com

| Green Synthesis Approach | Potential Application to this compound | Key Advantages |

| Visible-Light Photocatalysis | [2+2] cycloaddition of a 4-bromo-2-methylbenzyl-derived imine with an alkene. | Mild reaction conditions, use of renewable energy, high stereoselectivity. nih.govnih.govresearchgate.net |

| Biocatalysis | Enantioselective ring expansion of a corresponding substituted aziridine. | High enantioselectivity, use of biodegradable catalysts, mild reaction conditions. thescience.devnih.govnih.govresearchgate.netrsc.org |

| Flow Chemistry | Continuous synthesis and functionalization of the azetidine ring. | Enhanced safety, improved efficiency and control, easier scalability. researchgate.netnih.govmedwinpublishers.compeerscientist.com |

Exploration of Unconventional Reactivity Patterns and Transformations

The inherent ring strain of the azetidine nucleus is a source of its unique and often unconventional reactivity. researchgate.net Researchers are actively exploring new transformations that leverage this strain to construct complex molecular architectures.

Ring-opening reactions are a hallmark of azetidine chemistry. researchgate.netnih.govmedwinpublishers.comacs.org The regioselectivity of these reactions is highly dependent on the nature of the substituents on the ring and the nitrogen atom. In the case of This compound , the electronic properties of the substituted benzyl (B1604629) group—the electron-withdrawing bromine atom and the electron-donating methyl group—would play a significant role in directing the outcome of nucleophilic ring-opening reactions. For instance, activation of the azetidine nitrogen could lead to selective cleavage of the C-N bonds, providing access to functionalized acyclic amines.

Ring expansion reactions offer a pathway to larger and more complex nitrogen-containing heterocycles. acs.orgnih.govacs.orgresearchgate.netekb.eg For example, the reaction of N-benzylazetidines with arynes can lead to the formation of benzofused N-heterocycles. nih.govacs.org Applying such a strategy to This compound could potentially yield novel dibenzo-fused diazepine (B8756704) derivatives, structures of significant interest in medicinal chemistry.

Modern synthetic methods like photocatalysis and electrochemistry are being employed to unlock novel reactivity patterns in azetidines. nih.gov These techniques can facilitate C-H functionalization reactions on the azetidine ring or its substituents under mild conditions. For This compound , this could enable the late-stage introduction of additional functional groups on the benzyl ring, allowing for the rapid generation of a library of derivatives for further studies.

Advancements in Computational Design and Prediction for Azetidine-Based Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For azetidine-based systems, computational methods are being used to understand their structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and energetics of azetidine derivatives. nih.govresearchgate.netscispace.comresearchgate.netnih.govrsc.org For This compound , DFT calculations could provide insights into the conformational preferences of the molecule, the distribution of electron density, and the energies of frontier molecular orbitals. This information is crucial for predicting its reactivity in various chemical transformations. For example, the calculated electrostatic potential map could indicate the most likely sites for electrophilic or nucleophilic attack.